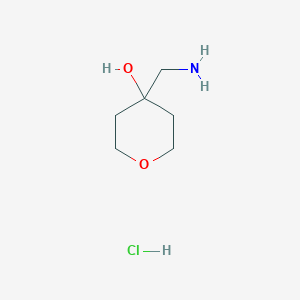

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)oxan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUSBJDVXKZYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720961 | |

| Record name | 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666261-01-4 | |

| Record name | 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)oxan-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Cyanide Addition to Tetrahydropyran Derivatives

A patented method describes the preparation of intermediates related to aminomethyl tetrahydropyran compounds by reaction of tetrahydropyrone with ammonium carbonate and sodium cyanide in aqueous ethanol, followed by filtration and drying to obtain an intermediate amine or amino acid derivative.

This method highlights the use of sodium cyanide for nucleophilic addition to form aminomethyl functionality, followed by carbamate protection to facilitate further transformations.

Catalytic Reductive Amination of Tetrahydro-4H-pyran-4-one

Another approach involves reductive amination using ammonium formate and palladium on activated carbon catalyst in methanol solvent. The reaction proceeds at room temperature overnight, followed by filtration, concentration, and treatment with hydrochloric acid to yield the hydrochloride salt of the amine.

This method is notable for mild conditions, avoiding cyanide reagents, and direct formation of the hydrochloride salt.

Synthesis from 4-Cyanotetrahydro-2H-pyran

Literature also reports the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran by reduction of 4-cyanotetrahydro-2H-pyran under controlled conditions, often employing hydrogenation catalysts or hydride reagents. This route provides an alternative to cyanide addition or reductive amination.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The cyanide addition method is well-documented in Chinese patent CN109942531A, showing reproducible yields and detailed purification steps, including vacuum drying and washing at low temperatures to isolate intermediates.

Reductive amination using ammonium formate and Pd/C catalyst is a classical and environmentally friendlier approach, producing the hydrochloride salt directly, which simplifies isolation and improves product stability.

The Boc-protection step in the cyanide method allows for further functionalization or purification before final deprotection and salt formation, offering synthetic flexibility.

Safety considerations include handling toxic cyanide reagents and palladium catalysts, as well as proper ventilation and protective equipment during hydrochloric acid treatment.

Analytical characterization reported includes 1H-NMR, IR spectroscopy, and melting point determination to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Scientific Research Applications

The compound is utilized across several domains:

Organic Chemistry

- Building Block for Synthesis : It serves as a reagent in the synthesis of complex organic molecules, particularly in forming amide bonds and constructing tetrahydropyran derivatives.

- Example Reaction : Involves platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins to create tetrahydropyrans, which are significant in natural products and pharmaceuticals.

Pharmacology

- Inhibition of mTOR Kinase : The compound acts as a selective inhibitor of mTOR kinase, which is crucial for regulating cell growth and proliferation. This property has implications in cancer research where mTOR inhibition can lead to reduced tumor growth.

- Inhibition of PDE10A : It has been explored for developing inhibitors targeting phosphodiesterase 10A (PDE10A), relevant for treating schizophrenia. The compound's interaction with PDE10A can modulate neuronal signaling pathways.

Biochemical Assays

- Used in the development of biochemical assays to study enzyme kinetics and interactions due to its reactivity and ability to form stable complexes with target proteins .

Agricultural Applications

- Exhibits antimicrobial and anticoccidial properties, making it valuable in developing agricultural chemicals aimed at controlling pests and diseases .

Case Study 1: Development of CC214-2

In a study focused on drug discovery, this compound was employed as a key intermediate in synthesizing CC214-2, an orally available selective inhibitor of mTOR kinase. The study highlighted the compound's role in optimizing lead compounds for enhanced efficacy against cancer cell lines.

Case Study 2: PDE10A Inhibitors for Schizophrenia

Research has demonstrated that derivatives of this compound can effectively inhibit PDE10A, leading to potential therapeutic applications for schizophrenia. The study involved extensive preclinical testing to evaluate the pharmacological profiles of these inhibitors.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride involves its interaction with specific molecular targets. For instance, as an mTOR kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. In the case of PDE10A inhibition, it blocks the enzyme’s activity, leading to increased levels of cyclic nucleotides, which can modulate neurotransmission .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydropyran Family

The table below highlights key structural and functional differences between 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride and related compounds:

Key Observations :

- Substituent Effects: The position and type of substituents (e.g., hydroxyl vs. ester groups) dictate solubility, reactivity, and biological activity. For instance, the hydroxyl group in the target compound enhances hydrogen bonding, while ester groups in analogues like ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride increase metabolic stability .

- Salt Forms : Hydrochloride salts universally improve water solubility, critical for drug delivery .

- Ring Modifications: Piperidin-2-one derivatives (e.g., 4-(Aminomethyl)piperidin-2-one hydrochloride) exhibit distinct pharmacological profiles due to ketone functionality, contrasting with tetrahydropyran-based compounds .

Receptor Binding and Selectivity

- N-Methyltetrahydro-2H-pyran-4-amine hydrochloride : The methyl group increases lipophilicity, enhancing blood-brain barrier penetration but reducing selectivity for peripheral targets .

- 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride : The trifluoromethylbenzyl group enhances aromatic stacking interactions, improving affinity for serotonin receptors .

Metabolic Stability and Toxicity

- Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride: The ester group is prone to hydrolysis, limiting oral bioavailability but enabling prodrug applications .

Biological Activity

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, also known as 4-(aminomethyl)oxan-4-ol hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, cellular effects, and applications in research and medicine.

Target Interactions

The primary targets of this compound include the mTOR kinase and phosphodiesterase 10A (PDE10A). The mTOR pathway is crucial for regulating cell growth and proliferation, while PDE10A is involved in signal transduction within the brain. The compound acts as a selective inhibitor of these targets, influencing various cellular processes.

Biochemical Pathways

The compound's interaction with mTOR affects downstream signaling pathways that regulate cell metabolism and growth. Additionally, its effect on PDE10A can modulate neuronal signaling, which is relevant in neurological disorders.

The compound exhibits several notable biochemical properties:

- Solubility : It is soluble in water and organic solvents, facilitating its use in various experimental setups.

- Stability : Under standard laboratory conditions, it maintains stability, although prolonged exposure can lead to degradation and loss of biological activity .

Cellular Effects

This compound has been shown to influence cellular functions significantly:

- Cell Proliferation : By inhibiting mTOR kinase, the compound can reduce cell proliferation rates, which is beneficial in cancer research.

- Gene Expression : It affects gene expression related to apoptosis and cell cycle regulation, leading to potential applications in cancer therapy .

Research Applications

This compound serves multiple roles across various scientific domains:

- Chemistry : Used as a building block in organic synthesis for creating complex molecules.

- Biology : Functions as a reagent in biochemical assays and enzymatic studies.

- Medicine : Involved in developing pharmaceutical compounds targeting mTOR and PDE10A for conditions such as cancer and schizophrenia .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cancer Research : In vitro studies demonstrated that the compound inhibits proliferation in cancer cell lines by modulating the mTOR pathway. This suggests its potential as an anticancer agent.

| Study | Findings |

|---|---|

| Inhibition of mTOR leads to reduced growth of cancer cells. | |

| Induction of apoptosis in resistant cancer cell lines. |

Dosage Effects

Research indicates that the biological effects of this compound are dosage-dependent:

- Low Doses : May enhance metabolic activities and cellular functions.

- High Doses : Can lead to toxicity and adverse effects such as cellular damage.

Q & A

Q. Table 1: Representative Reaction Conditions

| Method | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Reductive Amination | NaBH4, NH3/MeOH | THF | 0°C → RT | 62–75% | |

| Nucleophilic Substitution | Alkyl halides, K2CO3 | DMF | 80°C | 45–60% |

Basic: How is the structural characterization of this compound performed, and what analytical techniques resolve stereochemical ambiguities?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., amine, hydroxyl) and confirms regiochemistry. For stereocenters, 2D NOESY or COSY detects spatial proximity of protons .

- X-ray Crystallography : Resolves absolute configuration, critical for verifying enantiopurity .

- IR Spectroscopy : Confirms NH/OH stretches (~3300 cm⁻¹) and C-O/C-N bonds (~1100–1250 cm⁻¹) .

Q. Key Data :

- Molecular Weight : 153.61 g/mol (exact mass via HRMS) .

- InChIKey : GZXXMEFWSWRREY-LOHCEJOHNA-N (stereospecific identifier) .

Basic: What are the solubility and stability profiles of this compound under laboratory storage conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to zwitterionic properties. Poor in non-polar solvents (hexane, chloroform) .

- Stability : Hygroscopic; store under inert atmosphere (N2/Ar) at 2–8°C. Degrades via hydrolysis in humid conditions, monitored by TLC or HPLC .

Advanced: How does stereochemistry influence the compound’s reactivity and biological activity?

Methodological Answer:

- Stereochemical Impact : The (3R,4S) configuration enhances binding to chiral receptors (e.g., enzymes), while (3S,4R) may reduce activity .

- Synthesis Optimization : Asymmetric catalysis (e.g., chiral ligands with Ru or Rh) achieves >90% enantiomeric excess .

- Validation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) separates enantiomers .

Advanced: How can researchers optimize HPLC methods for quantifying this compound in complex matrices?

Methodological Answer:

- Column Selection : C18 columns (3.5 µm, 150 mm) with guard columns prevent matrix interference .

- Mobile Phase : ACN:water (20:80) + 0.1% TFA improves peak symmetry (retention time ~6.2 min) .

- Detection : UV at 254 nm (amine/aromatic absorption) or MS/MS (m/z 154 → 137 transition) enhances specificity .

Q. Table 2: HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 × 4.6 mm |

| Flow Rate | 1.0 mL/min |

| Detection | UV (254 nm) |

| LOD/LOQ | 0.1 µg/mL, 0.3 µg/mL |

Advanced: What mechanistic approaches are used to study degradation pathways under stress conditions?

Methodological Answer:

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .

- Analytical Tools : LC-MS identifies degradation products (e.g., deaminated or oxidized derivatives) .

- Kinetics : Pseudo-first-order models quantify degradation rates; Arrhenius plots predict shelf life .

Advanced: How is the compound’s biological activity evaluated in receptor-binding or enzyme-inhibition studies?

Methodological Answer:

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) using purified receptors (e.g., GPCRs) .

- Molecular Docking : Software (AutoDock, Schrödinger) predicts binding poses; MD simulations validate stability .

- Enzyme Inhibition : IC50 determination via spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.